molecular formula C6H11FO5 B040657 (1r,2s,4r,5s)-6-Fluorocyclohexane-1,2,3,4,5-pentol CAS No. 114716-83-5

(1r,2s,4r,5s)-6-Fluorocyclohexane-1,2,3,4,5-pentol

Cat. No. B040657
CAS RN: 114716-83-5
M. Wt: 182.15 g/mol
InChI Key: PDTJJYSBSOKEOY-UYSNGIAKSA-N
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Description

(1r,2s,4r,5s)-6-Fluorocyclohexane-1,2,3,4,5-pentol is a cyclic sugar alcohol that has been synthesized and studied for its potential use in various fields of scientific research. This compound is commonly known as 6-fluorosorbitol and is a derivative of sorbitol, a naturally occurring sugar alcohol found in fruits and berries. The unique fluorine substitution in 6-fluorosorbitol makes it an interesting molecule to study due to its potential for selective binding to proteins and enzymes.

Mechanism of Action

The mechanism of action of 6-fluorosorbitol is not fully understood, but studies have shown that it can selectively bind to certain enzymes and proteins. One study found that 6-fluorosorbitol can inhibit the activity of a specific enzyme involved in the biosynthesis of lipopolysaccharides in bacteria. This finding suggests that 6-fluorosorbitol may have potential as an antibiotic agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluorosorbitol are still being investigated. However, studies have shown that it is not toxic to cells and does not have any significant effects on cell viability or proliferation. One study found that 6-fluorosorbitol can be metabolized by gut bacteria, suggesting that it may have potential as a prebiotic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluorosorbitol in lab experiments include its potential for selective binding to specific proteins and enzymes, as well as its ability to be metabolized by gut bacteria. However, the limitations of using 6-fluorosorbitol include its high cost and low yield of synthesis, as well as the limited understanding of its mechanism of action.

Future Directions

There are several future directions for research on 6-fluorosorbitol. One area of interest is in the development of new drugs and therapies based on its unique properties. Another area of interest is in the investigation of its potential as a prebiotic agent. Additionally, further studies are needed to fully understand the mechanism of action of 6-fluorosorbitol and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 6-fluorosorbitol involves the reaction of sorbitol with hydrogen fluoride gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through a series of chromatography techniques. The yield of the synthesis process is relatively low, making the compound expensive to produce in large quantities.

Scientific Research Applications

The unique properties of 6-fluorosorbitol have led to its investigation in various fields of scientific research. One area of interest is in the development of new drugs and therapies. The fluorine substitution in 6-fluorosorbitol can enhance the binding affinity of the molecule to specific proteins and enzymes, making it a potential drug candidate for the treatment of various diseases.

properties

CAS RN

114716-83-5

Product Name

(1r,2s,4r,5s)-6-Fluorocyclohexane-1,2,3,4,5-pentol

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(1R,2S,4R,5S)-6-fluorocyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3+,4+,5-,6?

InChI Key

PDTJJYSBSOKEOY-UYSNGIAKSA-N

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)F)O)O

SMILES

C1(C(C(C(C(C1O)O)F)O)O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)F)O)O)O

synonyms

5-deoxy-5-fluoro-myo-inositol
5-deoxy-5-fluoroinositol

Origin of Product

United States

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